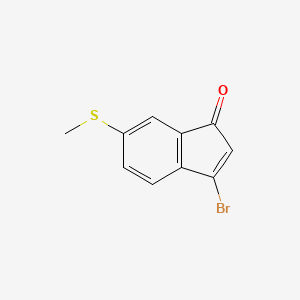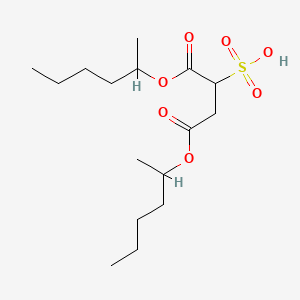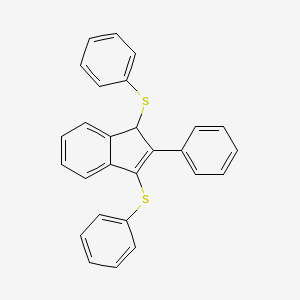![molecular formula C16H22O2SSi2 B14280937 Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane CAS No. 138199-62-9](/img/structure/B14280937.png)
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane is an organosilicon compound characterized by the presence of both hydroxyl and dimethylsilyl groups. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxy and dimethylsilyl groups, as well as a sulfanyl linkage connecting two phenyl rings. The presence of silicon atoms in the structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsilanes and thiophenols.
Formation of Sulfanyl Linkage: The thiophenol is reacted with a phenylsilane derivative under controlled conditions to form the sulfanyl linkage between the phenyl rings.
Introduction of Hydroxy and Dimethylsilyl Groups: The resulting intermediate is then subjected to further reactions to introduce the hydroxy and dimethylsilyl groups at the desired positions on the phenyl rings. This step may involve the use of reagents such as dimethylchlorosilane and hydroxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
化学反应分析
Types of Reactions: Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the sulfanyl linkage, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound is used in the formulation of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane involves its interaction with specific molecular targets. The hydroxyl and dimethylsilyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The sulfanyl linkage provides additional sites for interaction, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane can be compared with other similar compounds, such as:
Phenylsilanes: These compounds share the phenylsilane core but lack the sulfanyl linkage and additional functional groups.
Thiophenols: Thiophenols contain the sulfanyl linkage but do not have the silicon-based functional groups.
Organosilicon Compounds: Other organosilicon compounds may have different substituents on the silicon atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of hydroxyl, dimethylsilyl, and sulfanyl groups, which impart distinct chemical properties and enable a wide range of applications.
属性
CAS 编号 |
138199-62-9 |
|---|---|
分子式 |
C16H22O2SSi2 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane |
InChI |
InChI=1S/C16H22O2SSi2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 |
InChI 键 |
YLYRYHLDXCNGRR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)SC2=CC=C(C=C2)[Si](C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
